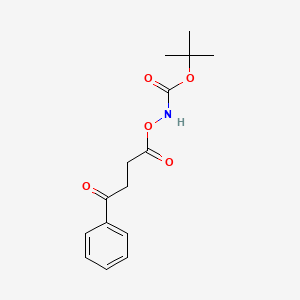
Carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C15H19NO5 . It is known for its unique structure, which includes a carbamic acid moiety and a phenylbutoxy group. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester typically involves the reaction of carbamic acid derivatives with phenylbutoxy compounds under controlled conditions. Specific reagents and catalysts are used to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced chemical engineering techniques. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamic acid derivatives and phenylbutoxy esters. Examples include:
- Carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, methyl ester
- Carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, ethyl ester
Uniqueness
What sets carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .
Properties
CAS No. |
61776-57-6 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)20-14(19)16-21-13(18)10-9-12(17)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) |
InChI Key |
CSORIJWMZCEODC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(=O)CCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















